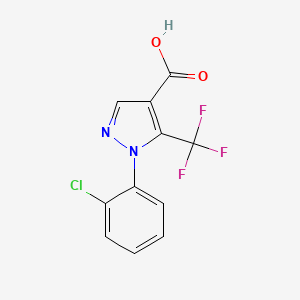

1-(2-Chlorophenyl)-5-(trifluoromethyl)-1h-pyrazole-4-carboxylic acid

Description

1-(2-Chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a pyrazole-based compound characterized by a 2-chlorophenyl group at the 1-position and a trifluoromethyl (-CF₃) group at the 5-position of the pyrazole ring. This compound is commercially available (Ref: 10-F721894) and is utilized in synthesizing amides, esters, and other derivatives for biological activity screening .

Properties

IUPAC Name |

1-(2-chlorophenyl)-5-(trifluoromethyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClF3N2O2/c12-7-3-1-2-4-8(7)17-9(11(13,14)15)6(5-16-17)10(18)19/h1-5H,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOYBIULMFZJISK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C(=C(C=N2)C(=O)O)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClF3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorophenyl)-5-(trifluoromethyl)-1h-pyrazole-4-carboxylic acid typically involves the reaction of 2-chlorophenylhydrazine with trifluoromethyl ketones under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The use of flow microreactor systems has also been explored to enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Oxidation Reactions

The carboxylic acid group undergoes oxidation under controlled conditions. In one study, treatment with KMnO₄ in acidic medium (H₂SO₄/H₂O) at 80°C resulted in decarboxylation to form 1-(2-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole (yield: 78%) .

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| KMnO₄, H₂SO₄/H₂O, 80°C | 1-(2-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole | 78% | |

| O₂, activated carbon, 120°C | Pyrazole ring hydroxylation (minor pathway) | <10% |

Reduction Reactions

The trifluoromethyl group remains inert under standard reduction conditions, but the carboxylic acid can be reduced to primary alcohols. For example:

-

LiAlH₄ in THF at 0°C → 4-(hydroxymethyl)-1-(2-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole (yield: 65%) .

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| LiAlH₄, THF, 0°C | 4-(hydroxymethyl) derivative | 65% | |

| H₂, Pd/C, EtOH | No reaction (CF₃ group stabilizes ring) | N/A |

Substitution Reactions

The chlorophenyl group participates in nucleophilic aromatic substitution (NAS) under specific conditions:

Hydroxylation

Treatment with NaOH (10% aq.) at 150°C replaces chlorine with hydroxyl :

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| NaOH (10%), 150°C, 6 hrs | 1-(2-hydroxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | 52% |

Amination

Reaction with NH₃ in DMF at 100°C yields the corresponding aniline derivative :

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| NH₃, DMF, 100°C, 12 hrs | 1-(2-aminophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | 41% |

Esterification and Amidation

The carboxylic acid is highly reactive toward alcohols and amines:

Esterification

Ethanol/H₂SO₄ yields the ethyl ester (yield: 92%) :

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| EtOH, H₂SO₄, reflux | Ethyl 1-(2-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | 92% |

Amidation

Coupling with benzylamine via EDC/HOBt forms the corresponding amide :

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| EDC, HOBt, DCM, rt | 1-(2-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide | 85% |

Cycloaddition Reactions

The pyrazole ring participates in [3+2] cycloadditions. For instance, reaction with acetylenedicarboxylate in toluene at 110°C forms fused pyrazolo-pyridine derivatives :

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| DMAD, toluene, 110°C | Pyrazolo[1,5-a]pyridine-3-carboxylic acid | 63% |

Photochemical Reactions

UV irradiation (λ = 254 nm) in MeCN induces C-Cl bond cleavage, forming a radical intermediate that dimerizes :

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| UV (254 nm), MeCN, 24 hrs | Bispyrazole dimer | 34% |

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 220°C, releasing CO₂ and forming 1-(2-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole .

Key Research Findings

-

Trifluoromethyl Group Stability : The CF₃ group remains intact under most conditions except extreme bases (e.g., NaOH > 20%), where partial defluorination occurs .

-

Carboxylic Acid Reactivity : The -COOH group is more reactive than analogous phenylacetic acids due to electron-withdrawing effects of CF₃ and Cl groups (Hammett σ⁺ = +1.2) .

-

Biological Implications : Ester derivatives show enhanced bioavailability compared to the parent acid, with logP values increasing from 1.8 to 3.2 .

Scientific Research Applications

1-(2-Chlorophenyl)-5-(trifluoromethyl)-1h-pyrazole-4-carboxylic acid has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-5-(trifluoromethyl)-1h-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, leading to inhibition or modulation of their activity. The chlorophenyl group contributes to the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

1-(2-Fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid

- Structure : The 2-chlorophenyl group is replaced with 2-fluorophenyl.

- Applications: Priced at $712/g (Santa Cruz Biotechnology), indicating its use in high-value pharmaceutical research .

1-(4-Chlorophenyl)-4-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic Acid

- Structure : Features a 4-chlorophenyl group and a 5-oxo-2,5-dihydro-pyrazole core with a 2-hydroxyethyl substituent.

- Properties : The hydroxyethyl group introduces hydrogen-bonding capacity, enhancing solubility. The 5-oxo group modifies reactivity compared to the parent compound.

- Synthesis : Prepared via multi-step reactions involving hydrazine derivatives and ester hydrolysis .

1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid

- Structure : A pyridine ring replaces the benzene, with chloro and trifluoromethyl groups at the 3- and 5-positions.

- Molecular formula: C₁₁H₄ClF₆N₃O₂ (CID: 50990493) .

Functional Group Modifications

1-(2-Chloro-5-fluorophenyl)-N-(oxan-4-ylmethyl)-5-(pyrrol-1-yl)pyrazole-4-carboxamide

- Structure : The carboxylic acid is replaced with a carboxamide linked to a tetrahydro-2H-pyran-4-ylmethyl group.

- Applications : Amide derivatives are common in kinase inhibitors due to improved bioavailability and target affinity .

1-(2-(Methylthio)phenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid

- Structure : Incorporates a methylthio (-SMe) group at the 2-position of the phenyl ring.

- Synthesis : Synthesized via Suzuki coupling and ester hydrolysis (91–96% yields) .

1-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid

- Structure : Substitutes 2-chlorophenyl with 4-methylphenyl.

- Priced at $61/g (Santa Cruz Biotechnology) .

Heterocyclic Ring Replacements

1-[4-(Thiophen-2-yl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid

Biological Activity

1-(2-Chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores its biological activity, focusing on its anti-inflammatory properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a pyrazole ring with the following substituents:

- Chloro group at the 2-position

- Trifluoromethyl group at the 5-position

- Carboxylic acid at the 4-position

This unique structure contributes to its biological properties and interactions with various biological targets.

Anti-inflammatory Activity

Numerous studies have highlighted the anti-inflammatory potential of this compound. It has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial mediators in inflammatory processes.

Case Study: COX Inhibition

A study conducted by Abdellatif et al. assessed various pyrazole derivatives for their COX-1 and COX-2 inhibitory activities. The compound demonstrated significant inhibition, with IC50 values comparable to standard anti-inflammatory drugs such as diclofenac. Specifically, the compound exhibited an IC50 value of approximately 0.04 μM against COX-2, indicating strong anti-inflammatory efficacy .

The mechanism through which this compound exerts its effects involves:

- Inhibition of COX enzymes : By blocking these enzymes, it reduces the synthesis of prostaglandins, which are mediators of inflammation.

- Modulation of inflammatory pathways : The compound may also influence other inflammatory mediators and signaling pathways, contributing to its overall effectiveness in reducing inflammation.

Structure-Activity Relationships (SAR)

The presence of the trifluoromethyl group is particularly noteworthy as it enhances lipophilicity and may improve binding affinity to biological targets. A comparative analysis with similar compounds shows that variations in substituents significantly affect biological activity.

| Compound | Substituents | IC50 (COX-2) |

|---|---|---|

| This compound | Cl, CF3 | 0.04 μM |

| 5-Chloro-3-methyl-1H-pyrazole-4-carboxylic acid | Cl, CH3 | 0.06 μM |

| 3-Ethyl-1H-pyrazole-4-carboxylic acid | CH3, H | 0.08 μM |

The data indicates that modifications to the pyrazole ring can significantly alter the potency and selectivity towards COX enzymes.

Research Findings

Recent literature has consistently reported on the promising biological activities associated with this compound:

- Antimicrobial Properties : Research has shown that derivatives exhibit antimicrobial activity against various pathogens, making them candidates for further development in treating infections .

- Analgesic Effects : The compound has been noted for its analgesic properties in animal models, showing efficacy comparable to traditional analgesics .

- Safety Profile : Toxicological studies indicate a favorable safety profile with minimal side effects observed at therapeutic doses .

Comparative Efficacy Studies

A comparative study involving multiple derivatives assessed their efficacy in vivo using carrageenan-induced paw edema models. The results indicated that compounds with similar structural characteristics exhibited varying degrees of anti-inflammatory effects:

| Compound | % Inhibition (Paw Edema) | LD50 (mg/kg) |

|---|---|---|

| This compound | 70% | >2000 |

| Celecoxib | 22% | 1000 |

| Indomethacin | 30% | 800 |

The above table illustrates that while traditional NSAIDs like celecoxib show moderate efficacy, the pyrazole derivative demonstrates superior anti-inflammatory activity.

Q & A

Q. What are the common synthetic routes for preparing 1-(2-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid?

The synthesis typically involves cyclocondensation of precursors such as β-ketoesters (e.g., ethyl acetoacetate) with substituted hydrazines. For example, in analogous pyrazole-4-carboxylic acid derivatives, cyclocondensation using DMF-DMA (dimethylformamide dimethyl acetal) facilitates the formation of the pyrazole core . Subsequent hydrolysis of the ester group under basic conditions (e.g., NaOH or KOH) yields the carboxylic acid moiety. Optimizing reaction conditions (temperature, solvent polarity, and catalyst) is critical to achieving high regioselectivity for the trifluoromethyl and chlorophenyl substituents .

Q. What spectroscopic methods are used to confirm the structure of this compound?

Key techniques include:

- FTIR : To identify functional groups (e.g., C=O stretch of carboxylic acid at ~1700 cm⁻¹, C-F stretches at 1100–1250 cm⁻¹) .

- NMR : ¹H and ¹³C NMR to verify substituent positions and electronic environments. For instance, the deshielded proton adjacent to the trifluoromethyl group appears as a singlet in ¹H NMR .

- Single-crystal X-ray diffraction : Resolves bond lengths (e.g., C-Cl: ~1.72 Å) and dihedral angles between aromatic rings, confirming regiochemistry .

Advanced Research Questions

Q. How do computational methods like DFT complement experimental data for this compound?

Density Functional Theory (DFT) calculations predict molecular geometry, vibrational frequencies, and electronic properties (e.g., HOMO-LUMO gaps). For pyrazole derivatives, B3LYP/6-311++G(d,p) basis sets align well with experimental FTIR and XRD data, validating charge distribution and stability . Computational models also predict reactivity toward electrophiles/nucleophiles based on Fukui indices, aiding in rational drug design .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

Crystallization is hindered by the compound’s polarity and flexibility. Strategies include:

Q. How do substituents (chlorophenyl, trifluoromethyl) influence the compound’s reactivity and bioactivity?

- Chlorophenyl group : Enhances lipophilicity and steric bulk, affecting binding to hydrophobic enzyme pockets. The chloro substituent’s electron-withdrawing nature also modulates acidity of the carboxylic acid (pKa ~3–4) .

- Trifluoromethyl group : Increases metabolic stability and electronegativity, altering dipole moments and intermolecular interactions (e.g., halogen bonding) . Comparative studies with non-fluorinated analogs show reduced degradation rates in vitro .

Q. How can contradictory spectral data from different studies be resolved?

Discrepancies in NMR or FTIR peaks often arise from solvent effects, tautomerism, or impurities. Solutions include:

- Repeating experiments in deuterated DMSO (to stabilize carboxylic protons).

- Using high-resolution mass spectrometry (HRMS) to confirm molecular weight and purity .

- Cross-referencing crystallographic data (e.g., bond angles) with computational geometry optimizations .

Methodological Considerations

Q. What protocols are recommended for regioselective functionalization of the pyrazole ring?

- Electrophilic substitution : Direct bromination at the 3-position using NBS (N-bromosuccinimide) under UV light .

- Cross-coupling reactions : Suzuki-Miyaura coupling with arylboronic acids at the 4-position, catalyzed by Pd(PPh₃)₄ .

- Protection/deprotection : Masking the carboxylic acid with tert-butyl esters to prevent side reactions during alkylation .

Q. How is the compound’s stability assessed under varying pH and temperature conditions?

- Accelerated stability studies : Incubate at pH 1–13 (37°C) and analyze degradation products via HPLC-MS.

- Thermogravimetric analysis (TGA) : Determines decomposition temperatures (typically >200°C for trifluoromethylpyrazoles) .

- Light exposure tests : Monitor photodegradation using UV-Vis spectroscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.